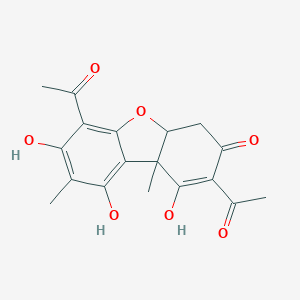
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one, also known as rottlerin, is a natural compound extracted from the plant Mallotus philippensis. It has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine. Rottlerin is a promising compound due to its unique chemical structure and diverse biological activities.
Mechanism Of Action
Rottlerin exerts its biological effects through various mechanisms of action. It has been shown to inhibit the activity of various enzymes, such as protein kinase C and mitochondrial permeability transition pore, which are involved in cell signaling and apoptosis. Rottlerin has also been shown to modulate the activity of various transcription factors, such as NF-κB and AP-1, which are involved in the regulation of gene expression.
Biochemical And Physiological Effects
Rottlerin has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of various pro-inflammatory cytokines, such as TNF-α and IL-6. Rottlerin has also been shown to exhibit antioxidant effects by scavenging free radicals and reducing oxidative stress. Additionally, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one has been shown to exhibit anticancer effects by inducing apoptosis and inhibiting cell proliferation.
Advantages And Limitations For Lab Experiments
Rottlerin has several advantages for lab experiments. It is a natural compound that can be easily extracted from plant sources, making it readily available for research purposes. Rottlerin also exhibits a wide range of biological activities, making it a versatile compound for studying various biological processes. However, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one can exhibit cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one. One potential direction is to further investigate its potential applications in the treatment of various diseases, such as cancer and neurodegenerative diseases. Another potential direction is to study the mechanisms of action of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one in more detail, in order to better understand its biological effects. Additionally, future research could focus on developing new synthetic analogs of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one with improved pharmacokinetic properties and reduced cytotoxicity.
Synthesis Methods
The synthesis of 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one involves several steps, including the extraction of the compound from the plant source and subsequent purification. The extraction process involves the use of organic solvents, such as methanol or ethanol, to extract the compound from the plant material. The extracted material is then subjected to various purification techniques, such as chromatography, to obtain pure 2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one.
Scientific Research Applications
Rottlerin has been extensively studied for its potential applications in various fields of science, including biochemistry, pharmacology, and medicine. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Rottlerin has also been studied for its potential applications in the treatment of various diseases, such as diabetes, Alzheimer's disease, and cardiovascular diseases.
properties
CAS RN |
18058-88-3 |
|---|---|
Product Name |
2,6-Diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
Molecular Formula |
C18H18O7 |
Molecular Weight |
346.3 g/mol |
IUPAC Name |
2,6-diacetyl-1,7,9-trihydroxy-8,9b-dimethyl-4,4a-dihydrodibenzofuran-3-one |
InChI |
InChI=1S/C18H18O7/c1-6-14(22)12(8(3)20)16-13(15(6)23)18(4)10(25-16)5-9(21)11(7(2)19)17(18)24/h10,22-24H,5H2,1-4H3 |
InChI Key |
ZRBYOSNUIRNFFL-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C2C(=C1O)C3(C(O2)CC(=O)C(=C3O)C(=O)C)C)C(=O)C)O |
Canonical SMILES |
CC1=C(C(=C2C(=C1O)C3(C(O2)CC(=O)C(=C3O)C(=O)C)C)C(=O)C)O |
Other CAS RN |
21402-57-3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



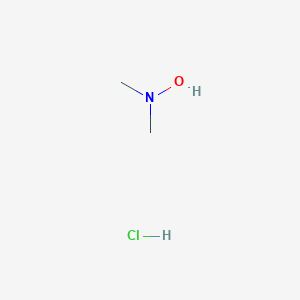
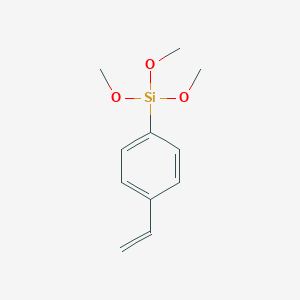
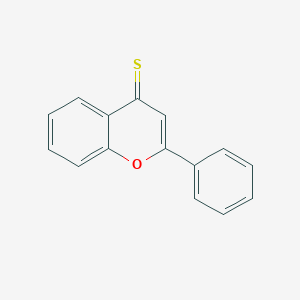
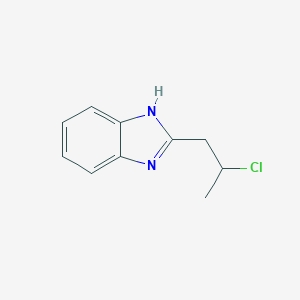
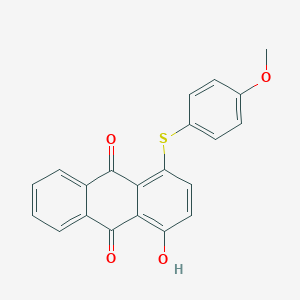
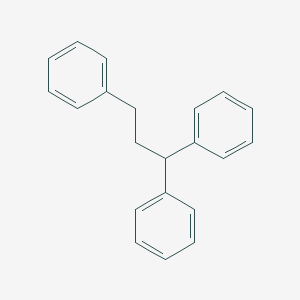
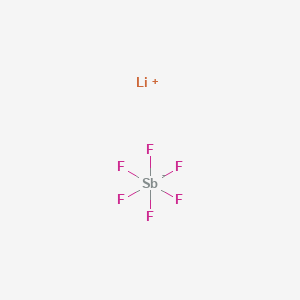
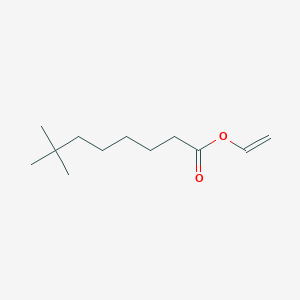
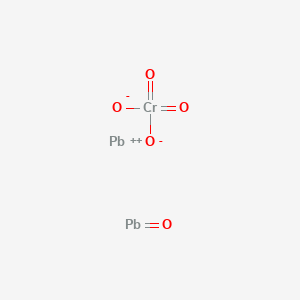
![N-[(Z)-[(E)-but-2-enylidene]amino]propan-2-amine](/img/structure/B96551.png)
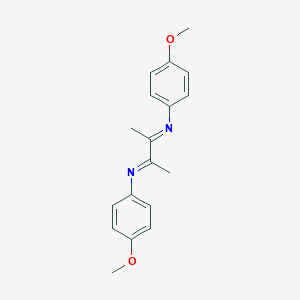
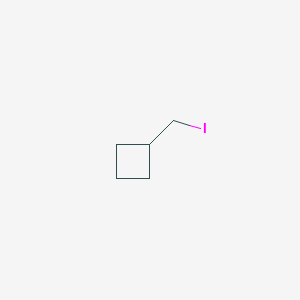
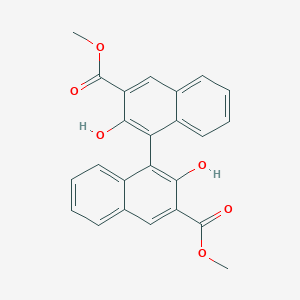
![4-[(E)-2-nitroprop-1-enyl]phenol](/img/structure/B96557.png)